molecular formula C12H18N4 B1481665 (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2097945-14-5

(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1481665
CAS No.: 2097945-14-5
M. Wt: 218.3 g/mol
InChI Key: CUCPYYLLFMQNKJ-UHFFFAOYSA-N
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Description

(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ambient-Temperature Synthesis Applications

  • The synthesis of novel compounds at ambient temperatures represents a significant advancement in organic chemistry, providing efficient pathways to complex structures. A study by Diana Becerra, J. Cobo, and Juan C Castillo (2021) demonstrates the ambient-temperature synthesis of N-pyrazolyl imines, showcasing the potential for creating compounds under mild conditions which may include derivatives of imidazo[1,2-b]pyrazoles.

Metal-Induced Organic Ligand Fusion

  • Research into metal-induced and oxygen insertion reactions offers insights into the synthesis of large molecules unachievable by conventional organic synthesis. The work of Jin-Ming Chen et al. (2020) highlights the role of metal valence in the selective creation of complex molecules, suggesting avenues for the design of imidazo[1,2-b]pyrazole derivatives with specific properties.

Antimicrobial Activity of Heterocyclic Compounds

  • The development of heterocyclic compounds with antimicrobial properties is a critical area of pharmaceutical research. For example, Jayesh S. Babariya and Y. Naliapara (2017) reported on the synthesis and antimicrobial evaluation of a 1H-imidazo[1,2-b]pyrazole library, illustrating the potential of such structures in combating microbial resistance.

Synthesis and Characterization of Schiff’s Bases

  • The synthesis and characterization of Schiff’s bases and their derivatives, as studied by N. N. Kansagara, V. R. Dangar, and V. Shah (2016), provide foundational knowledge for the development of new chemical entities. These compounds exhibit significant antibacterial and antifungal activity, indicating the therapeutic potential of imidazo[1,2-b]pyrazole derivatives.

Properties

IUPAC Name

[1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazol-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-9-11(7-13)12-15(5-6-16(12)14-9)8-10-3-2-4-10/h5-6,10H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCPYYLLFMQNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CN)CC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 3
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 4
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 5
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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